Dibenzyl(prop-2-en-1-yl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

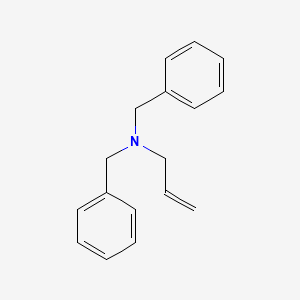

Dibenzyl(prop-2-en-1-yl)amine, also known as N,N-dibenzyl-2-propen-1-amine, is an organic compound with the molecular formula C₁₇H₁₉N. It is characterized by the presence of two benzyl groups attached to a prop-2-en-1-ylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl(prop-2-en-1-yl)amine can be synthesized through several methods. One common approach involves the reaction of N,N-dibenzylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature for several hours .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is usually purified through techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: Dibenzyl(prop-2-en-1-yl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Allyl bromide or other alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Imines or amides.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines.

Scientific Research Applications

Dibenzyl(prop-2-en-1-yl)amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes

Mechanism of Action

The mechanism of action of dibenzyl(prop-2-en-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the nature of the target and the context of the reaction .

Comparison with Similar Compounds

N,N-Dibenzylamine: Lacks the allyl group, making it less reactive in certain substitution reactions.

N-Benzyl-N-methylamine: Contains a methyl group instead of an allyl group, leading to different reactivity and applications.

N,N-Diallylamine: Contains two allyl groups, making it more reactive in polymerization reactions.

Uniqueness: Dibenzyl(prop-2-en-1-yl)amine is unique due to the presence of both benzyl and allyl groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows it to participate in a wide range of reactions, making it valuable in various research and industrial applications .

Biological Activity

Dibenzyl(prop-2-en-1-yl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dibenzyl moiety attached to an allylic amine. Its structure allows for various chemical interactions, making it a candidate for diverse biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. This interaction may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can act as a ligand for various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have indicated its effectiveness against various microbial strains, which is crucial given the rising issue of antibiotic resistance. For instance, it has been evaluated for its activity against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at certain concentrations.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), have shown that the compound induces cell death through apoptosis.

Table 2: Anticancer Activity in Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HeLa | 15 | Cell cycle arrest |

| A549 | 12 | Inhibition of proliferation |

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound in vitro against various pathogens. The study concluded that the compound exhibited significant antibacterial activity, particularly against resistant strains of bacteria .

- Evaluation of Anticancer Properties : Research investigating the anticancer effects demonstrated that this compound significantly inhibited the growth of MCF-7 cells through apoptosis induction mechanisms. The study utilized flow cytometry to analyze cell cycle changes and apoptosis markers .

- Mechanistic Insights : Another study explored the molecular mechanisms underlying the anticancer effects, revealing that this compound activates caspase pathways leading to programmed cell death in cancer cells .

Properties

IUPAC Name |

N,N-dibenzylprop-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-2-13-18(14-16-9-5-3-6-10-16)15-17-11-7-4-8-12-17/h2-12H,1,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPRBZWNEQXSAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.